An In-depth Technical Guide to the Chemical Properties of O-(pyridin-4-ylmethyl)hydroxylamine
An In-depth Technical Guide to the Chemical Properties of O-(pyridin-4-ylmethyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(pyridin-4-ylmethyl)hydroxylamine is a heterocyclic organic compound featuring a pyridine ring linked to a hydroxylamine moiety via a methylene bridge. This unique structural combination suggests its potential for diverse applications in medicinal chemistry and drug development, drawing interest from researchers exploring novel therapeutic agents. The presence of the pyridine ring, a common scaffold in many biologically active molecules, coupled with the reactive hydroxylamine group, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of O-(pyridin-4-ylmethyl)hydroxylamine and its more stable hydrochloride salt.
Chemical Properties
While specific experimental data for O-(pyridin-4-ylmethyl)hydroxylamine is limited in publicly available literature, its general properties can be inferred from related compounds and the constituent functional groups. The compound is typically handled as its hydrochloride salt, which enhances its stability and solubility in aqueous solutions.
Physicochemical Data
Quantitative experimental data for O-(pyridin-4-ylmethyl)hydroxylamine is not extensively documented. The following table summarizes available information and estimations based on related structures.
| Property | Value | Source/Notes |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| CAS Number | 79349-78-3 | [1] |
| Appearance | Likely a solid at room temperature. | Inferred from similar compounds. |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| Solubility | Expected to be soluble in polar organic solvents. The hydrochloride salt is likely soluble in water. | Inferred from the properties of hydroxylamine and pyridine derivatives. |
| pKa | Data not available. | The pyridine nitrogen is expected to be basic, while the hydroxylamine group can exhibit both acidic and basic properties. |
Spectral Data
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¹H NMR: Expected signals would include peaks corresponding to the protons on the pyridine ring, the methylene bridge, and the amine and hydroxyl protons of the hydroxylamine group.
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¹³C NMR: Signals for the carbon atoms of the pyridine ring and the methylene bridge would be expected.
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IR Spectroscopy: Characteristic absorption bands would be anticipated for N-H, O-H, C-N, and C=N stretching vibrations, as well as aromatic C-H and C=C stretching from the pyridine ring.
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Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be a key feature.
Synthesis and Reactivity
Synthesis
A specific, detailed experimental protocol for the synthesis of O-(pyridin-4-ylmethyl)hydroxylamine is not explicitly described in the reviewed literature. However, a plausible synthetic route can be extrapolated from the synthesis of analogous compounds, such as O-Methyl-N-(3-pyridylmethyl)hydroxylamine. A common method involves the reaction of a suitable pyridinylmethyl halide with hydroxylamine or a protected hydroxylamine derivative.
A potential synthetic pathway is illustrated below:
Caption: Proposed synthesis of O-(pyridin-4-ylmethyl)hydroxylamine.
This nucleophilic substitution reaction would likely proceed by reacting 4-(chloromethyl)pyridine hydrochloride with hydroxylamine in the presence of a base to neutralize the hydrochloride and facilitate the reaction.
Reactivity
The chemical reactivity of O-(pyridin-4-ylmethyl)hydroxylamine is dictated by its two primary functional groups: the pyridine ring and the hydroxylamine moiety.
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Pyridine Ring: The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic properties and allows for N-alkylation and the formation of N-oxides. The ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.
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Hydroxylamine Moiety: The hydroxylamine group is a potent nucleophile and can react with electrophiles such as aldehydes and ketones to form oximes. It can also act as a reducing agent. The presence of both a nitrogen and an oxygen atom with lone pairs makes it a versatile reactant in various organic transformations.[2]
Biological Activity and Potential Applications
While no specific biological studies on O-(pyridin-4-ylmethyl)hydroxylamine have been found, the broader classes of pyridine derivatives and hydroxylamines exhibit a wide range of biological activities, suggesting potential avenues for investigation.
Potential as an Antibacterial Agent
Studies on related N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have demonstrated selective and potent antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA and VRE.[3] For instance, some compounds in this class have shown a minimum inhibitory concentration (MIC₉₀) as low as 2.0 μM against Micrococcus luteus.[3] This suggests that O-(pyridin-4-ylmethyl)hydroxylamine could be a candidate for antibacterial drug discovery.
Potential as an Enzyme Inhibitor
The hydroxylamine functional group is a known zinc-binding group and is present in several histone deacetylase (HDAC) inhibitors.[4] Hydroxamic acids, which can be derived from hydroxylamines, are potent inhibitors of metalloenzymes. This raises the possibility that O-(pyridin-4-ylmethyl)hydroxylamine or its derivatives could exhibit inhibitory activity against zinc-containing enzymes.
The diagram below illustrates a generalized workflow for evaluating the biological activity of a novel compound like O-(pyridin-4-ylmethyl)hydroxylamine.
Caption: General workflow for biological evaluation.
Conclusion
O-(pyridin-4-ylmethyl)hydroxylamine is a compound with significant potential in the field of medicinal chemistry, primarily due to the combination of the biologically relevant pyridine scaffold and the versatile hydroxylamine functional group. Although specific experimental data on this molecule is currently scarce, this guide provides a foundational understanding of its likely chemical properties, potential synthetic routes, and promising areas for future biological investigation. Further research into the synthesis, characterization, and biological evaluation of O-(pyridin-4-ylmethyl)hydroxylamine and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. 79349-78-3|O-(Pyridin-4-ylmethyl)hydroxylamine|BLD Pharm [bldpharm.com]
- 2. Buy O-(quinolin-4-ylmethyl)hydroxylamine (EVT-8898423) [evitachem.com]
- 3. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]

